N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. CTB has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
CTB exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, thereby inhibiting kinase activity. CTB has been shown to be a selective inhibitor of several protein kinases, including Akt, mTOR, and PDK1.
Biochemical and Physiological Effects:
CTB has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinases, CTB has been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed. CTB has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
CTB has several advantages as a research tool. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying kinase signaling pathways. CTB is also readily available and has been extensively characterized in vitro and in vivo. However, there are some limitations to the use of CTB in lab experiments. It can be cytotoxic at high concentrations and may have off-target effects on other proteins. Additionally, the use of CTB may not accurately reflect the effects of genetic knockdown or knockout of the target kinase.
Future Directions
There are several future directions for research on CTB. One area of interest is the development of CTB derivatives with improved potency and selectivity. Another area of research is the identification of new targets for CTB, particularly in the context of cancer therapy. Additionally, there is potential for the use of CTB in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Overall, CTB represents a promising tool for the study of protein kinases and the development of novel cancer therapies.
Synthesis Methods
The synthesis of CTB involves the reaction of 2-aminothiophene-4-carboxylic acid with 2-hydroxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with cyanogen bromide to form the desired compound, CTB. This synthesis method has been optimized for high yield and purity, making CTB readily available for scientific research.
Scientific Research Applications
CTB has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cancer cell growth and survival. In particular, CTB has been found to be a potent inhibitor of the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in the regulation of cell growth and survival, making it an attractive target for cancer therapy.
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-15(5-7-20-8-6-15)17-14(18)13-9-11-3-1-2-4-12(11)19-13/h1-4,9H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYCUJZZBNVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide |
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